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MS023 (hydrochloride)

Cat. No.: B1150362
M. Wt: 396.8
InChI Key: VEUUSCXROKBMMJ-UHFFFAOYSA-N
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Description

Overview of Protein Arginine Methylation as a Post-Translational Modification

Protein arginine methylation is a widespread PTM in eukaryotic cells, involving the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. frontiersin.orgnih.govrsc.org This enzymatic reaction is catalyzed by PRMTs and results in the formation of three different types of methylarginine (B15510414): monomethylarginine (MMA), asymmetric dimethylarginine (aDMA), and symmetric dimethylarginine (sDMA). frontiersin.orgmdpi.com

This seemingly simple addition of a methyl group can have profound effects on the function of the target protein. wikipedia.org It can alter protein-protein interactions, influence protein-nucleic acid interactions, and modulate signaling pathways. wikipedia.orgnih.gov Arginine methylation is a key regulatory mechanism in a multitude of fundamental cellular processes, including transcriptional regulation, RNA processing, DNA repair, and signal transduction. frontiersin.orgnih.govnih.gov Given its widespread importance, it is not surprising that aberrant arginine methylation has been linked to various human diseases. frontiersin.org

Classification and Functional Divergence of Protein Arginine Methyltransferases (PRMTs)

In mammals, the PRMT family consists of nine members, which are categorized into three types based on their catalytic activity. e-dmj.orgdovepress.comfrontiersin.org This classification reflects their distinct biochemical functions and the specific methylation marks they generate. researchgate.net

PRMT TypeCatalytic ActivityResulting Methylation
Type I Catalyzes the formation of MMA and subsequently aDMA.Monomethylarginine (MMA) and Asymmetric Dimethylarginine (aDMA)
Type II Catalyzes the formation of MMA and subsequently sDMA.Monomethylarginine (MMA) and Symmetric Dimethylarginine (sDMA)
Type III Catalyzes only the formation of MMA.Monomethylarginine (MMA)

The Type I family of PRMTs is the largest and includes PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8. dovepress.comfrontiersin.orgthesgc.org These enzymes are responsible for creating asymmetric dimethylarginine marks on substrate proteins. wikipedia.org PRMT1 is the most predominant PRMT in eukaryotic cells and is responsible for the majority of arginine methylation activity. nih.govmdpi.com Type I PRMTs are generally considered to be transcriptional activators. e-enm.org For example, MS023, a potent inhibitor of Type I PRMTs, has demonstrated high potency against PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. medchemexpress.comcaymanchem.com

The Type II classification includes PRMT5 and PRMT9, which catalyze the formation of symmetric dimethylarginine. wikipedia.orge-dmj.orgdovepress.com PRMT5 is the primary enzyme responsible for the majority of sDMA formation in cells. nih.gov In contrast to Type I PRMTs, Type II enzymes are often associated with transcriptional repression, although they can also act as activators under certain contexts. e-enm.org For instance, PRMT5 can repress transcription by promoting the symmetric dimethylation of histones H3 and H4. e-enm.org

PRMT7 stands alone as the sole member of the Type III PRMTs. e-dmj.orgdovepress.com Its catalytic activity is limited to the production of monomethylarginine. dovepress.comfrontiersin.org The precise roles and regulatory mechanisms of PRMT7 are less characterized compared to Type I and Type II enzymes. e-enm.org

Role of PRMTs in Fundamental Cellular Processes

The influence of PRMTs extends to a wide array of critical cellular functions, with their role in transcriptional regulation being particularly well-documented. frontiersin.orgnih.gov

PRMTs play a crucial role in modulating gene expression through the methylation of both histone and non-histone proteins. nih.gov By adding methyl marks to histone tails, PRMTs can alter chromatin structure, making it either more accessible or inaccessible to the transcriptional machinery. wikipedia.orgnih.gov

For example, the asymmetric dimethylation of Histone H4 at arginine 3 (H4R3) by PRMT1 is a well-established mark of transcriptional activation. nih.gove-enm.org Similarly, PRMT4/CARM1-mediated methylation of Histone H3 at arginines 17 and 26 is also linked to active transcription. e-enm.org Conversely, PRMT6 can contribute to transcriptional repression by asymmetrically dimethylating Histone H3 at arginine 2 (H3R2). e-enm.orgmdpi.com

PRMTs also regulate transcription by directly methylating transcription factors and co-regulators, thereby affecting their activity, stability, and interactions with other proteins. frontiersin.orge-enm.org This intricate layer of control allows for the fine-tuning of gene expression in response to various cellular signals.

MS023 (hydrochloride): A Chemical Probe for Type I PRMTs

The development of selective chemical probes is essential for dissecting the complex biology of enzyme families like the PRMTs. MS023 (hydrochloride) has emerged as a potent and selective inhibitor of Type I PRMTs, providing a powerful tool for studying their roles in health and disease. nih.govthesgc.org

A collaboration between the Icahn School of Medicine at Mount Sinai and the Structural Genomics Consortium (SGC) led to the development of MS023. thesgc.org It is a cell-active inhibitor that has been instrumental in elucidating the cellular functions of Type I PRMTs. nih.gov A structurally similar but inactive compound, MS094, is also available as a negative control for research purposes. nih.govthesgc.org

Chemical and Physical Properties of MS023 (hydrochloride)

PropertyValue
Synonym(s) N1-((4-(4-Isopropoxyphenyl)-1H-pyrrol-3-yl)methyl)-N1-methylethane-1,2-diamine hydrochloride
Molecular Formula C₁₇H₂₅N₃O · xHCl sigmaaldrich.com
Molecular Weight 287.40 g/mol (free base) sigmaaldrich.com
Appearance White to light brown powder sigmaaldrich.comsigmaaldrich.com
Solubility Soluble in water (20 mg/mL) sigmaaldrich.comsigmaaldrich.com
CAS Number 1831110-54-3 (free base), 2108631-19-0 (trihydrochloride) caymanchem.comsigmaaldrich.com

Inhibitory Activity of MS023 against Type I PRMTs

MS023 demonstrates potent inhibitory activity against several Type I PRMTs, with varying IC₅₀ values.

Target PRMTIC₅₀ (nM)
PRMT130 medchemexpress.comcaymanchem.com
PRMT3119 medchemexpress.comcaymanchem.com
PRMT4 (CARM1)83 medchemexpress.comcaymanchem.com
PRMT64 medchemexpress.comcaymanchem.com
PRMT85 medchemexpress.comcaymanchem.com

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by half.

Importantly, MS023 is highly selective for Type I PRMTs, showing no significant activity against Type II (PRMT5, PRMT9) and Type III (PRMT7) PRMTs, as well as a broad panel of other epigenetic-modifying enzymes. nih.govcaymanchem.com

In cellular assays, MS023 effectively inhibits the methyltransferase activity of PRMT1 and PRMT6. nih.gov Treatment of MCF7 breast cancer cells with MS023 leads to a dose-dependent reduction in the asymmetric dimethylation of H4R3 (H4R3me2a), a mark catalyzed by PRMT1. nih.gov Similarly, in HEK293 cells overexpressing PRMT6, MS023 inhibits the methylation of H3R2. nih.govthesgc.org

The development of MS023 and its inactive analog MS094 provides researchers with a valuable chemical toolset to investigate the biological consequences of inhibiting Type I PRMTs, paving the way for a deeper understanding of their role in cellular processes and disease. nih.gov

RNA Metabolism and Splicing

Arginine methylation is a key regulator of RNA metabolism. PRMTs target a large number of RNA-binding proteins (RBPs), and this modification is crucial for processes such as RNA splicing, localization, and translation. aacrjournals.orgcas.cn The inhibition of PRMTs has been demonstrated to cause global alterations in alternative splicing. biorxiv.org Studies using the inhibitor MS023 have provided further insight into this role. For instance, in small cell lung cancer (SCLC) models, treatment with MS023 was found to impair RNA splicing. nih.gov BioID analysis confirmed that many PRMT1 interactors are involved in mRNA splicing. nih.gov This disruption of splicing by PRMT inhibition can lead to the accumulation of cytosolic double-stranded RNA (dsRNA), which in turn can trigger cellular immune responses.

Signal Transduction

PRMTs are deeply integrated into cellular signal transduction networks, modifying key proteins to regulate pathway activity. iu.edu Arginine methylation can influence signaling cascades from the cell surface to the nucleus. researchgate.net For example, PRMTs are involved in pathways initiated by receptors like the epidermal growth factor receptor (EGFR) and in downstream cascades such as the RAS-ERK and PI3K/Akt pathways. researchgate.netaacrjournals.org PRMT1-mediated methylation is also required for the proper functioning of the Wnt signaling pathway by affecting the interaction between Axin and glycogen (B147801) synthase kinase 3β. cdnsciencepub.comoncotarget.com The inhibition of type I PRMTs can, therefore, disrupt these critical signaling events, impacting cellular decisions related to growth, differentiation, and survival.

DNA Damage Response

The DNA damage response (DDR) is a complex signaling pathway that ensures genomic integrity, and PRMTs are critical modulators of this process. mdpi.comnih.gov Upon DNA damage, PRMTs methylate both histone and non-histone proteins to facilitate the recruitment and activation of DNA repair machinery at the damage sites. nih.govmdpi.com Key DDR proteins such as MRE11, 53BP1, and BRCA1 are known substrates of PRMTs. researchgate.netcdnsciencepub.com Inhibition of PRMT activity can compromise the DDR. Studies have shown that MS023 treatment impairs RNA splicing, leading to an increase in DNA:RNA hybrids and subsequent DNA double-strand breaks (DSBs), as marked by γH2AX foci. nih.gov This suggests that targeting PRMT1 can exacerbate DNA damage, a mechanism that can be exploited in combination therapies. nih.gov

Cell Cycle Progression

PRMTs play a significant role in regulating the progression of the cell cycle. researchgate.net They achieve this by controlling the expression and activity of essential cell cycle regulators, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. plos.org For example, PRMT6 has been shown to repress the expression of the CDK inhibitors p21 and p27, and its knockdown leads to cell cycle arrest at the G2 checkpoint. plos.org Similarly, PRMT5 is required for cell cycle progression and for an efficient p53 response to cellular stress. oup.comfrontiersin.org The methylation of the transcription factor E2F-1 by PRMT1 or PRMT5 promotes the G1 to S phase transition. researchgate.net By inhibiting type I PRMTs, MS023 can interfere with these regulatory functions, leading to disruptions in cell cycle progression.

Pathophysiological Implications of Dysregulated PRMT Activity

The precise regulation of PRMT activity is essential for maintaining cellular homeostasis. aacrjournals.org Consequently, the dysregulation of PRMT expression or function is implicated in a wide range of human diseases, from cancer to neurological disorders. iu.edunih.govnih.gov

Oncogenesis and Tumor Progression

Aberrant PRMT activity is a common feature in many types of cancer, including breast, lung, bladder, and prostate cancers, as well as various leukemias. thesgc.orgoncotarget.commdpi.com Overexpression of PRMTs can drive oncogenesis by promoting cell proliferation, enhancing survival, inhibiting apoptosis, and facilitating metastasis. nih.govoncotarget.com For instance, PRMT1 is overexpressed in various cancers and is essential for the proliferation of cancer cells. iu.edu PRMT5 can methylate and inactivate tumor suppressors like PDCD4, thereby promoting tumor growth. oncotarget.comnih.gov The chemical probe MS023 has been utilized in cancer research to explore the therapeutic potential of targeting type I PRMTs. It has been shown to inhibit the growth of MCF-7 breast cancer cells and reduce tumor growth in a Huh7 hepatocellular carcinoma mouse xenograft model. thesgc.orgcaymanchem.com Furthermore, MS023 demonstrates synergy with DNA damaging agents like cisplatin (B142131) and PARP inhibitors in SCLC models, highlighting its potential in combination cancer therapy. nih.gov

Cellular Activity of MS023 in Cancer Cell Lines
Cell LineCancer TypeAssayIC₅₀
MCF-7Breast CancerH4R3 methylation9 nM
HEK293Embryonic KidneyH3R2 methylation56 nM

Data sourced from multiple studies. caymanchem.commedchemexpress.com

Viral Replication Mechanisms

Recent research has illuminated the significant role of host cell PRMTs in the life cycle of various viruses. nih.gov Viral proteins are known to be methylated by these host enzymes, a process that can be critical for viral replication. researchgate.netbiorxiv.org This modulation can impact the virus's ability to replicate by affecting the function of viral proteins involved in processes like viral gene expression and the assembly of new virions. biorxiv.orgasm.org

Specifically, Type I PRMTs have been shown to be involved in the replication of several viruses. For instance, PRMT1 has been found to methylate the nucleocapsid (N) protein of SARS-CoV-2. researchgate.netbiorxiv.org This methylation is crucial for the N protein's ability to bind to the viral RNA genome, a necessary step for packaging the genome into new viral particles. biorxiv.org Inhibition of Type I PRMTs with compounds like MS023 has been demonstrated to impair the replication of SARS-CoV-2. researchgate.netbiorxiv.org In another example, PRMT6 has been shown to methylate the Tat protein of HIV, which supports viral gene expression. asm.org

Rationale for Targeting Type I PRMTs in Research

The involvement of Type I PRMTs in a multitude of cellular processes, particularly those that are often dysregulated in diseases like cancer, provides a strong rationale for targeting these enzymes in research. bohrium.com The overexpression of certain Type I PRMTs, such as PRMT1, PRMT3, and PRMT4, has been associated with poor clinical outcomes in some cancers. nih.gov Furthermore, knocking down the expression of PRMT1 or PRMT6 has been shown to significantly inhibit the growth of certain cancer cells. thesgc.org This has spurred the development of selective small-molecule inhibitors to be used as chemical tools for investigating the therapeutic potential of targeting Type I PRMTs. bohrium.comthesgc.org

The compound MS023 is a potent, selective, and cell-active inhibitor of human Type I PRMTs. medkoo.commedchemexpress.comselleckchem.com It displays high potency for PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, while being inactive against Type II and Type III PRMTs. medkoo.comselleckchem.com This selectivity makes MS023 a valuable research tool for dissecting the specific roles of Type I PRMTs in both normal physiology and disease states. medkoo.com By using MS023, researchers can probe the consequences of inhibiting Type I PRMT activity in various experimental models. nih.gov The availability of a structurally similar but inactive control compound, MS094, further enhances the utility of MS023 in chemical biology studies by allowing for more rigorous experimental controls. thesgc.orgnih.gov

The ability of MS023 to potently reduce the cellular levels of asymmetrically dimethylated arginine on histones, a direct consequence of Type I PRMT inhibition, has been demonstrated in various cell lines. thesgc.orgselleckchem.comnih.gov For example, treatment with MS023 leads to a concentration-dependent decrease in the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a) in MCF7 cells and histone H3 at arginine 2 (H3R2me2a) in HEK293 cells. thesgc.orgmedchemexpress.comnih.gov These findings underscore the utility of MS023 as a specific inhibitor to study the downstream effects of blocking Type I PRMT-mediated methylation.

Data Tables

Table 1: Inhibitory Activity of MS023 against Type I PRMTs

PRMT SubtypeIC50 (nM)
PRMT130 medchemexpress.comselleckchem.com
PRMT3119 medchemexpress.comselleckchem.com
PRMT483 medchemexpress.comselleckchem.com
PRMT64 medchemexpress.comselleckchem.com
PRMT85 medchemexpress.comselleckchem.com

Table 2: Cellular Activity of MS023

Cellular MarkCell LineIC50 (nM)
H4R3me2aMCF79 medchemexpress.comselleckchem.com
H3R2me2aHEK29356 medchemexpress.comselleckchem.com

Properties

Molecular Formula

C17H25N3O · 3HCl

Molecular Weight

396.8

InChI Key

VEUUSCXROKBMMJ-UHFFFAOYSA-N

Appearance

Assay:≥95%A crystalline solid

Synonyms

N1-​methyl-​N1-​[[4-​[4-​(1-​methylethoxy)​phenyl]​-​1H-​pyrrol-​3-​yl]​methyl]​-1,​2-​ethanediamine, trihydrochloride

Origin of Product

United States

Discovery and Preclinical Characterization of Ms023 Hydrochloride As a Chemical Probe

Development of Small Molecule Inhibitors for Epigenetic Targets

The field of epigenetics has identified protein arginine methylation as a critical post-translational modification that influences a wide array of cellular processes, including gene transcription, RNA processing, and DNA repair. nih.govnih.gov The enzymes responsible for this modification, PRMTs, are categorized into three types based on the methylation state they produce. acs.orgnih.gov Type I PRMTs catalyze both monomethylation and asymmetric dimethylation of arginine residues. acs.orgnih.gov Dysregulation of PRMT activity has been implicated in various diseases, particularly cancer, making them attractive targets for therapeutic intervention and biological investigation. nih.govnih.gov This has spurred significant efforts in academia and the pharmaceutical industry to develop small molecule inhibitors that can selectively modulate the activity of these enzymes. acs.orgnih.gov The goal has been to create chemical tools to test biological and therapeutic hypotheses related to specific PRMT isoforms. acs.orgnih.gov

Identification of MS023 (hydrochloride) as a Potent and Selective Inhibitor

Inspired by previously discovered inhibitors of PRMT4 and PRMT6, researchers designed and synthesized MS023 as a selective inhibitor of Type I PRMTs. nih.gov This compound was identified as a potent, selective, and cell-active inhibitor through a series of rigorous evaluation processes. acs.orgnih.gov

Initial High-Throughput Screening Approaches

While the specific high-throughput screening (HTS) campaign that directly led to MS023 is not detailed in the provided information, the development of such inhibitors generally relies on HTS assays to identify initial hit compounds. nih.govnih.gov These assays are designed to screen large libraries of chemical compounds for their ability to inhibit the target enzyme's activity. nih.govnih.gov For PRMTs, these assays often monitor the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a substrate. nih.gov One innovative HTS assay developed for PRMT1, for instance, utilized a hyper-reactive cysteine in the active site to monitor enzyme activity through fluorescence polarization, successfully identifying novel inhibitors. nih.govnih.gov

Medicinal Chemistry Optimization and Structure-Activity Relationship (SAR) Studies

Following initial discoveries, medicinal chemistry efforts focus on optimizing the potency, selectivity, and drug-like properties of lead compounds through structure-activity relationship (SAR) studies. blogspot.compharmacologymentor.com This iterative process involves synthesizing and testing a series of analogues to understand how chemical modifications affect biological activity. blogspot.comyoutube.com For MS023, SAR studies were crucial. For instance, it was discovered that changing a meta-trifluoromethyl group on an earlier analog to a para-isopropoxy group, as present in MS023, significantly improved its potency against all Type I PRMTs. nih.gov Further studies revealed that the terminal primary amino group and the two basic amino groups of MS023 are essential for its inhibitory activity, as replacing them with hydroxyl or amide groups resulted in a complete loss of potency. nih.gov

Development of Inactive Analogues (e.g., MS094) for Chemical Biology Studies

To ensure that the observed biological effects of a chemical probe are due to its intended target inhibition, it is crucial to develop a structurally similar but biologically inactive control compound. nih.govnih.gov For MS023, researchers developed MS094 by replacing the terminal primary amino group with a hydroxyl group. nih.gov This modification rendered MS094 inactive in both biochemical and cellular assays, making it an ideal negative control for chemical biology experiments to validate the on-target effects of MS023. nih.govnih.gov

Selectivity Profiling of MS023 (hydrochloride)

A key attribute of a high-quality chemical probe is its selectivity for the intended target over other related proteins. MS023 was extensively profiled and demonstrated remarkable selectivity for Type I PRMTs. nih.govselleckchem.com It was found to be completely inactive against Type II (PRMT5 and PRMT9) and Type III (PRMT7) PRMTs, as well as protein lysine (B10760008) methyltransferases and DNA methyltransferases, even at high concentrations. nih.govselleckchem.comxcessbio.com A crystal structure of PRMT6 in complex with MS023 revealed that the inhibitor binds to the substrate-binding site, providing a structural basis for its mechanism of action. acs.orgnih.govnih.gov

Inhibition Spectrum Against Type I PRMT Isoforms (PRMT1, PRMT3, PRMT4, PRMT6, PRMT8)

MS023 displayed high potency against all tested human Type I PRMT isoforms in biochemical assays. nih.govselleckchem.commedchemexpress.com The inhibitory activity, measured as the half-maximal inhibitory concentration (IC50), varied across the different isoforms, indicating a degree of differential potency. nih.govselleckchem.commedchemexpress.com

The table below summarizes the reported IC50 values for MS023 against the Type I PRMT isoforms.

PRMT IsoformIC50 (nM)
PRMT130
PRMT3119
PRMT483
PRMT64
PRMT85

This data demonstrates that MS023 is a potent pan-inhibitor of Type I PRMTs, with particularly strong activity against PRMT6 and PRMT8. nih.govselleckchem.commedchemexpress.com

Absence of Significant Activity Against Type II and III PRMTs

MS023 (hydrochloride) has been extensively characterized for its selectivity across the protein arginine methyltransferase (PRMT) family. Research findings consistently demonstrate that while MS023 is a potent inhibitor of type I PRMTs, it is completely inactive against type II and type III PRMTs. selleckchem.comnih.gov This lack of activity is a critical feature of its selectivity profile, establishing it as a specific chemical probe for studying the function of type I PRMTs.

The PRMT family is categorized into three types based on the methylation state they catalyze. Type I PRMTs (PRMT1, PRMT2, PRMT3, PRMT4/CARM1, PRMT6, and PRMT8) catalyze both monomethylation and asymmetric dimethylation of arginine residues. nih.gov In contrast, type II PRMTs (PRMT5 and PRMT9) catalyze monomethylation and symmetric dimethylation, while the sole type III member, PRMT7, is responsible only for monomethylation. nih.gov Biochemical assays have confirmed that MS023 does not inhibit the enzymatic activity of type II and type III PRMTs, highlighting its specific mechanism of action. rndsystems.combio-techne.com

The table below summarizes the activity of MS023 against different types of PRMTs.

PRMT TypeTargetActivity
Type IIPRMT5Inactive
Type IIIPRMT7Inactive

This table is based on data from multiple sources indicating a lack of significant activity. selleckchem.comnih.govrndsystems.combio-techne.com

Specificity Over Other Epigenetic Modifiers (e.g., Protein Lysine Methyltransferases, DNA Methyltransferases, Histone Lysine Demethylases)

A crucial aspect of a chemical probe's utility is its specificity against other related protein families. MS023 has been rigorously tested against a broad panel of epigenetic modifiers and has shown a remarkable degree of selectivity. It exhibits no significant inhibitory activity against protein lysine methyltransferases (PKMTs), DNA methyltransferases (DNMTs), and histone lysine demethylases (KDMs). nih.govrndsystems.combio-techne.com

Screening of MS023 against a panel of 25 PKMTs and DNMTs, as well as three histone lysine demethylases, revealed no inhibition at concentrations up to 10 μM. nih.gov This high degree of selectivity ensures that the biological effects observed upon treatment with MS023 can be confidently attributed to the inhibition of type I PRMTs, rather than off-target effects on other classes of epigenetic regulators. nih.gov Furthermore, MS023 did not show binding to any of the nine methyllysine or methylarginine (B15510414) reader proteins tested. nih.gov This clean selectivity profile makes MS023 an invaluable tool for dissecting the specific roles of type I PRMTs in cellular processes. nih.gov

The following table details the specificity of MS023 against various epigenetic modifiers.

Epigenetic Modifier ClassActivity
Protein Lysine Methyltransferases (PKMTs)Inactive
DNA Methyltransferases (DNMTs)Inactive
Histone Lysine Demethylases (KDMs)Inactive

This table is based on data from multiple sources indicating a lack of significant activity. nih.govrndsystems.combio-techne.com

Molecular and Cellular Mechanisms of Action of Ms023 Hydrochloride

Enzyme Kinetic Analysis of PRMT Inhibition

MS023 demonstrates potent inhibitory activity against the family of Type I PRMTs, which includes PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. medchemexpress.commedkoo.com These enzymes are responsible for catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins, resulting in the formation of monomethylarginine and asymmetric dimethylarginine. thesgc.org

Biochemical assays have determined the half-maximal inhibitory concentration (IC50) values of MS023 against various Type I PRMTs. These values, which indicate the concentration of the inhibitor required to reduce enzyme activity by half, highlight the compound's high potency. For instance, MS023 inhibits PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 with IC50 values of 30 nM, 119 nM, 83 nM, 4 nM, and 5 nM, respectively. medchemexpress.comselleckchem.com Another study reported similar potent IC50 values of 30 nM for PRMT1, 119 nM for PRMT3, 83 nM for PRMT4, and notably potent values of 4 nM for PRMT6 and 5 nM for PRMT8. nih.gov

EnzymeIC50 (nM)
PRMT130
PRMT3119
PRMT483
PRMT64
PRMT85

Kinetic studies to elucidate the mechanism of action of MS023 have shown that it acts as a noncompetitive inhibitor with respect to both the SAM cofactor and the peptide substrate for most Type I PRMTs. nih.gov This means that increasing the concentration of either SAM or the substrate peptide does not overcome the inhibitory effect of MS023. nih.govacs.org However, for PRMT3, MS023 appears to be uncompetitive with the cofactor SAM. nih.gov

Structural Basis of MS023 (hydrochloride) Binding to PRMTs

The precise molecular interactions between MS023 and PRMTs have been elucidated through structural biology techniques, providing a clear picture of how this inhibitor exerts its effects.

Co-crystal Structure Analysis (e.g., PRMT6-MS023 Complex)

The X-ray co-crystal structure of MS023 in a complex with PRMT6 and the cofactor product S-adenosyl-L-homocysteine (SAH) has been determined (PDB code: 5E8R). nih.govnih.gov This structural analysis reveals that MS023 binds within the substrate-binding site of the enzyme. nih.govxcessbio.com The alignment of this structure with other PRMT-inhibitor complexes shows that MS023 occupies the substrate pocket with a binding mode similar to other known inhibitors. nih.govresearchgate.net

Interactions with Substrate Binding Sites

The structural data confirms the initial inhibitor design hypothesis that the ethylenediamino group of MS023 acts as an arginine mimetic, effectively occupying the arginine-binding pocket of the enzyme. nih.gov This moiety establishes multiple hydrogen bonds with the PRMT6 enzyme. Specifically, the terminal primary amino group of MS023 forms two direct hydrogen bonds: one with the side chain of glutamate 155 (Glu155) and another with the backbone carbonyl group of methionine 157 (Met157). nih.gov These conserved interactions are crucial for the high-affinity binding of MS023 to Type I PRMTs. nih.gov

Impact on Arginine Methylation Patterns in Cellular Contexts

The potent and selective inhibition of Type I PRMTs by MS023 leads to significant and predictable alterations in the patterns of arginine methylation within cells.

Concurrent Increase in Arginine Monomethylation (Rme1) and Symmetric Dimethylation (Rme2s)

Interestingly, the inhibition of Type I PRMTs by MS023 leads to a concurrent increase in the global levels of both monomethylarginine (Rme1) and symmetric dimethylarginine (Rme2s). nih.govselleckchem.com This phenomenon is attributed to the fact that with the primary pathway for asymmetric dimethylation blocked, the substrate arginine residues become more available for modification by other types of PRMTs. Type II PRMTs (like PRMT5) catalyze the formation of symmetric dimethylarginine, and the initial monomethylation step is a prerequisite for both symmetric and asymmetric dimethylation. nih.gov Therefore, the accumulation of monomethylated arginine provides more substrate for Type II enzymes, leading to an increase in symmetric dimethylation. This shift in methylation patterns has been consistently observed in cellular models upon treatment with MS023. nih.govselleckchem.com

Modulation of Histone Arginine Methylation (e.g., H4R3me2a, H3R2me2a)

MS023 (hydrochloride) is a potent, cell-active inhibitor of Type I protein arginine methyltransferases (PRMTs), which are responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins. thesgc.orgselleckchem.comnih.gov Its mechanism of action involves the direct inhibition of the catalytic activity of these enzymes, leading to a significant reduction in specific histone arginine methylation marks. nih.gov

The primary enzymatic targets of MS023 are Type I PRMTs, including PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8. thesgc.orgselleckchem.commedchemexpress.com It is highly selective for Type I PRMTs and does not show activity against Type II or Type III PRMTs, protein lysine (B10760008) methyltransferases, or DNA methyltransferases. selleckchem.comnih.gov

The inhibitory effect of MS023 on histone arginine methylation is concentration-dependent. In cellular assays, MS023 treatment leads to a marked decrease in the levels of asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a), a modification primarily catalyzed by PRMT1. glpbio.com Studies in MCF7 breast cancer cells demonstrated that MS023 potently reduces H4R3me2a levels with an IC50 value of 9 nM after a 48-hour exposure. thesgc.orgglpbio.com

Similarly, MS023 effectively inhibits the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a mark robustly generated by PRMT6. glpbio.com In HEK293 cells transfected with PRMT6, MS023 treatment for 20 hours reduced H3R2me2a levels with an IC50 of 56 nM. thesgc.orgglpbio.com This demonstrates that MS023 can effectively penetrate cells and engage with its nuclear targets to modulate histone methylation states. nih.gov

Inhibitory Activity of MS023 on Histone Arginine Methylation
Histone MarkPrimary EnzymeCell LineIC50 ValueTreatment Duration
H4R3me2aPRMT1MCF79 nM selleckchem.commedchemexpress.comglpbio.com48 hours thesgc.orgglpbio.com
H3R2me2aPRMT6HEK29356 nM selleckchem.commedchemexpress.comglpbio.com20 hours thesgc.orgglpbio.com

Cellular Pathway Perturbations Induced by MS023 (hydrochloride)

Effects on Gene Expression and Transcriptomic Profiles

The inhibition of Type I PRMTs by MS023 (hydrochloride) results in significant alterations to the cellular transcriptome. nih.gov RNA sequencing analysis in clear cell renal cell carcinoma (ccRCC) cell lines (RCC243 and 786-0) treated with MS023 revealed widespread changes in gene expression. nih.gov A prominent finding from this transcriptomic profiling is the significant downregulation of genes associated with crucial cellular processes, particularly cell cycle progression and DNA damage repair (DDR). nih.govresearchgate.net

In one study, after three days of treatment with 5 µM MS023, 165 genes were identified as commonly downregulated across the tested cell lines. researchgate.net Gene Ontology (GO) analysis of these downregulated genes highlighted biological processes related to cell division and DNA repair. researchgate.net Specifically, key mitotic and DNA damage-related genes were explicitly noted as being suppressed following MS023 treatment. nih.govresearchgate.net This targeted downregulation of genes essential for cell proliferation and the maintenance of genomic integrity is a key consequence of PRMT1 inhibition by MS023. nih.govresearchgate.net Furthermore, in some contexts, MS023 has been shown to affect the expression of genes related to DNA replication. nih.gov

Disruption of RNA Metabolism

A critical consequence of MS023-mediated PRMT1 inhibition is the widespread disruption of RNA metabolism. nih.gov Proteomic analyses have revealed that the PRMT1 interactome is heavily enriched with RNA-binding proteins, suggesting a direct role for PRMT1 in various aspects of RNA processing. nih.gov Treatment with MS023 leads to significant and widespread disruptions in mRNA metabolism. nih.gov

Specifically, MS023 has been shown to impair mRNA splicing. researchgate.netnih.govnih.gov This disruption in splicing homeostasis can lead to the retention of introns in mRNA transcripts. nih.gov The dysfunctional processing of mRNA contributes to the accumulation of DNA:RNA hybrids, forming structures known as R-loops. nih.govresearchgate.netnih.gov A significant increase in these R-loops was observed in ccRCC cells after three days of exposure to MS023. nih.gov This accumulation of R-loops is a source of genomic instability and is linked to the induction of DNA damage. nih.gov

Induction of DNA Damage and Impairment of DNA Damage Repair Pathways

Treatment with MS023 (hydrochloride) leads to the accumulation of DNA damage, including DNA double-strand breaks (DSBs). nih.govnih.govnih.gov This effect is a direct consequence of the dual impact of the compound: the disruption of RNA metabolism leading to R-loop formation and the simultaneous suppression of DNA damage repair (DDR) pathways. nih.govresearchgate.net

As established through transcriptomic profiling, MS023 downregulates the expression of key DDR genes. nih.govresearchgate.net This impairment of repair mechanisms compromises the cell's ability to resolve DNA lesions. For instance, cells treated with MS023 repair DSBs more slowly, a deficit comparable to that seen with inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in DSB repair. nih.gov In small cell lung cancer (SCLC) models, MS023 treatment was shown to increase γH2AX foci, a marker for DSBs. nih.govnih.gov The compound also impedes the formation of FANCD2 foci, which are critical for the repair of interstrand crosslinks (ICLs), indicating a functional impairment of the Fanconi Anemia (FA) pathway. nih.gov

Alterations in Cell Cycle Progression

The inhibition of PRMT1 by MS023 (hydrochloride) has a significant impact on cell cycle progression. nih.gov The transcriptomic downregulation of genes essential for mitosis and cell division translates to a functional impairment of the cell cycle. nih.govresearchgate.net

Flow cytometry analysis has demonstrated that treatment with MS023 results in a stalled cell cycle. nih.gov This cell cycle arrest is accompanied by the downregulation of key proteins involved in the mitotic checkpoint, such as BUB1B, and centromere proteins like CENPA and CENPI, as observed through both gene expression analysis and western blotting. nih.govresearchgate.net The inability of cells to progress through the cell cycle is a key factor contributing to the anti-proliferative effects of MS023. nih.gov

Modulation of Protein-Protein Interactions (e.g., PRMT1 interactome)

MS023 (hydrochloride) indirectly modulates protein-protein interactions by inhibiting the enzymatic activity of PRMT1, which is crucial for the methylation of a vast network of interacting proteins. The identity of these interaction partners provides insight into the cellular processes affected by MS023.

Proximity ligation and proteomic analysis (Bio-ID) have been used to map the PRMT1 interactome. nih.govresearchgate.net These studies revealed that PRMT1's interactors are significantly skewed towards proteins involved in RNA metabolism and mRNA splicing. nih.govresearchgate.netnih.gov This finding provides a direct mechanistic link between PRMT1 and RNA processing, explaining why inhibition by MS023 leads to profound defects in these pathways. nih.gov By preventing the PRMT1-mediated methylation of these RNA-binding proteins, MS023 likely alters their function, stability, or interactions with other proteins and RNA, leading to the observed disruptions. nih.gov

Preclinical Pharmacological Investigations of Ms023 Hydrochloride

In Vitro Cellular Efficacy Studies

Inhibition of Cell Proliferation and Growth Across Diverse Cancer Cell Lines

MS023 has demonstrated significant anti-proliferative effects across a variety of cancer cell lines. In a panel of small cell lung cancer (SCLC) cell lines, MS023 showed potent inhibition of cell growth. nih.gov The sensitivity to MS023 in these SCLC cell lines was found to correlate with the expression levels of PRMT1, a primary target of the inhibitor. Furthermore, in clear cell renal cell carcinoma (ccRCC) models, MS023 was identified as a significant antitumorigenic agent, effectively repressing cell proliferation. nih.gov Studies in multiple myeloma (MM) primary cells also confirmed the inhibitory effects of MS023 on cell viability. researchgate.net

The compound's inhibitory activity is not limited to hematological and solid tumors. In breast cancer cell lines such as MCF7, and in human embryonic kidney cells (HEK293), MS023 has been shown to potently reduce cellular levels of specific histone marks associated with PRMT activity, which is linked to its anti-proliferative action. medchemexpress.comselleckchem.com At higher concentrations, MS023 has been observed to decrease cell growth in most tested cell lines and can induce growth arrest and a flattened morphology at lower concentrations. selleckchem.com

Cell LineCancer TypeObserved EffectIC50 Value
MCF7 Breast CancerInhibition of PRMT1 methyltransferase activity9 ± 0.2 nM
HEK293 Embryonic KidneyInhibition of PRMT6 methyltransferase activity56 ± 7 nM
Multiple Myeloma (Primary Cells) Multiple MyelomaReduced cell viabilityVaries by patient
Small Cell Lung Cancer (Panel) Small Cell Lung CancerInhibition of cell proliferationNot specified
Clear Cell Renal Cell Carcinoma (Panel) Clear Cell Renal Cell CarcinomaRepression of cell proliferationNot specified

Induction of Programmed Cell Death (e.g., Apoptosis Markers)

While MS023 has been shown to sensitize cancer cells to other apoptosis-inducing agents, studies focusing on its single-agent capacity to directly induce programmed cell death are limited. Research in Ewing sarcoma cells indicated that while inhibition of PRMT1 can lead to growth arrest and apoptosis, treatment with MS023 alone for 48 hours did not significantly affect the cell cycle or the ability of these cells to enter the S-phase and undergo DNA synthesis. researchgate.net In multiple myeloma cells, the disruption of PRMT1 has been linked to impaired cell viability through the induction of both cell-cycle arrest and apoptosis. researchgate.net However, specific data on the activation of apoptosis markers such as caspases or PARP cleavage following single-agent treatment with MS023 is not extensively detailed in the available literature.

Effects on Cellular Differentiation and Phenotype

A significant finding in the preclinical evaluation of MS023 is its ability to induce differentiation in cancer cells. In studies on the highly aggressive human colon cancer cell line HT-29, MS023 was identified as a potent inducer of differentiation. This was evidenced by both proteomic and genomic analyses. The treatment resulted in an upregulation of genes involved in intestinal cell differentiation. For instance, the expression of Neurogenin 3, a gene that promotes terminal enteroendocrine cell development, was elevated approximately 25-fold. Similarly, the expression of CDX2, a master regulator of the intestinal phenotype with tumor-suppressive roles, increased by about tenfold.

Furthermore, MS023 treatment led to a downregulation of proteins associated with cancer cell movement and invasive potential. Conversely, there was an increased expression of proteins involved in cell-cell contact and adhesion, which is a characteristic of less aggressive and more differentiated cells.

Assessment of On-Target Activity in Cellular Assays (e.g., Western Blot, Immunofluorescence)

The on-target activity of MS023 has been consistently demonstrated through various cellular assays, primarily Western blotting. A key indicator of its efficacy is the reduction of asymmetric dimethyl arginine (ADMA) levels, a product of type I PRMT activity. Following treatment with MS023, a marked decrease in ADMA levels was observed across a panel of SCLC cell lines. nih.gov This reduction in ADMA was also confirmed in tumor tissue from in vivo models. nih.gov

In addition to global ADMA levels, MS023 has been shown to specifically inhibit the methylation of histone proteins. In MCF7 breast cancer cells, MS023 potently and in a concentration-dependent manner reduced the cellular levels of asymmetric dimethylation on histone H4 at arginine 3 (H4R3me2a). medchemexpress.com Similarly, in HEK293 cells overexpressing PRMT6, MS023 treatment led to a concentration-dependent decrease in the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a). medchemexpress.com Furthermore, in ccRCC cell lines, treatment with MS023 resulted in a noticeable depletion of the H4R3me2a histone mark. nih.gov These findings from Western blot analyses confirm that MS023 effectively engages its target, the type I PRMTs, within the cellular environment, leading to the modulation of downstream signaling pathways.

In Vivo Efficacy in Preclinical Animal Models

Tumor Growth Inhibition in Xenograft Models

The anti-tumor activity of MS023 has been validated in several preclinical xenograft models, where human cancer cells are implanted into immunodeficient mice. In a cell line-derived xenograft model using H82 SCLC cells, monotherapy with MS023 resulted in a significant delay in tumor growth. nih.gov The median time for tumors to reach a specified volume was 39 days in the MS023-treated group compared to 14.5 days in the vehicle control group. nih.gov

In ccRCC xenograft models using RCC243 and 786-0 cell lines, MS023 treatment also led to a significant inhibition of tumor growth compared to controls. nih.gov This anti-tumor effect was further demonstrated in patient-derived xenograft (PDX) models of ccRCC, where tumor tissues from patients are directly implanted into mice, providing a more clinically relevant model. nih.gov In these PDX models, the administration of MS023 significantly reduced tumor growth. nih.gov

Xenograft ModelCancer TypeTreatmentOutcome
H82 Cell Line Small Cell Lung CancerMS023 MonotherapySignificant delay in tumor growth (39 days to endpoint vs. 14.5 days for control) nih.gov
RCC243 Cell Line Clear Cell Renal Cell CarcinomaMS023 MonotherapySignificant inhibition of tumor growth nih.gov
786-0 Cell Line Clear Cell Renal Cell CarcinomaMS023 MonotherapySignificant inhibition of tumor growth nih.gov
RCC63 PDX Clear Cell Renal Cell CarcinomaMS023 MonotherapySignificant reduction in tumor growth nih.gov
RCC243 PDX Clear Cell Renal Cell CarcinomaMS023 MonotherapySignificant reduction in tumor growth nih.gov

Efficacy in Genetically Engineered Mouse Models

The preclinical efficacy of MS023 as a monotherapy has been evaluated in various genetically engineered and xenograft mouse models of cancer. In a cell-line-derived xenograft model using H82 small cell lung cancer (SCLC) cells, MS023 monotherapy demonstrated a significant increase in the time to reach the volumetric endpoint of 1,000 mm³. nih.gov The median time to this endpoint was 39 days for the MS023-treated group compared to 14.5 days for the vehicle control group. nih.gov

Further studies in a BCR-ABL–driven mouse model of chronic myeloid leukemia (CML) have shown that pharmacological inhibition of PRMT1 activity by MS023 significantly prolongs the survival of CML mice and aids in the elimination of leukemia stem cells. researchgate.net In models of MLL-rearranged (MLL-r) acute lymphoblastic leukemia (ALL), MS023 has also been investigated, showing potential in blocking the propagation of the disease. medchemexpress.commedchemexpress.com

Table 1: Efficacy of MS023 Monotherapy in Mouse Models
Mouse ModelCancer TypeKey FindingsReference
H82 Cell Line Derived XenograftSmall Cell Lung Cancer (SCLC)Increased median time to tumor volume endpoint (39 days vs. 14.5 days for control). nih.gov
BCR-ABL Driven CML MiceChronic Myeloid Leukemia (CML)Prolonged survival and elimination of leukemia stem cells. researchgate.net
MLL-r ALL ModelAcute Lymphoblastic Leukemia (ALL)Blocks MLL-r ALL propagation. medchemexpress.commedchemexpress.com

Impact on Disease Progression in Non-Oncological Models (e.g., Spinal Muscular Atrophy)

Beyond oncology, MS023 has been investigated in non-oncological disease models, most notably for Spinal Muscular Atrophy (SMA). nih.govnih.gov SMA is a neuromuscular disorder caused by mutations in the SMN1 gene. nih.gov Research has identified MS023 as a potent and selective type I PRMT inhibitor capable of promoting the inclusion of exon 7 in the SMN2 gene, which can increase the production of functional SMN protein. nih.govembo.orgresearchgate.net

In preclinical SMA mouse models, treatment with MS023 resulted in a notable amelioration of the disease phenotype. nih.govnih.govembo.org This included an improvement in disease-associated weight loss. nih.gov Mechanistically, MS023 treatment led to an increase in full-length SMN2 transcripts in skeletal muscle and elevated SMN protein levels in both the spinal cord and skeletal muscle, which are the tissues most affected by the disease. nih.gov

Table 2: Effects of MS023 in a Spinal Muscular Atrophy (SMA) Mouse Model
ModelKey Molecular EffectPhenotypic OutcomeReference
SMA Mouse ModelPromotes SMN2 exon 7 inclusion; Increases full-length SMN2 transcript and SMN protein levels in spinal cord and skeletal muscle.Amelioration of disease phenotype; Improvement in weight loss. nih.govnih.govembo.org

Combinatorial Preclinical Strategies

Synergistic Effects with Other Epigenetic Modulators (e.g., PRMT5 Inhibitors)

The combination of type I PRMT inhibitors like MS023 with inhibitors of PRMT5, the primary type II PRMT, has demonstrated synergistic effects in cancer cell growth inhibition. researchgate.net This dual targeting of different PRMT classes has shown enhanced antitumor activity in preclinical models of pancreatic ductal adenocarcinoma. researchgate.net The rationale for this synergy is linked to the distinct but complementary roles these enzymes play in cellular processes. In certain cancer cell lines, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of a metabolite that endogenously inhibits PRMT5. researchgate.net This creates a vulnerability, making these cells more sensitive to type I PRMT inhibition with compounds like MS023. researchgate.netnih.gov

Table 3: Synergistic Effects of MS023 with PRMT5 Inhibitors
CombinationCancer ModelObserved EffectReference
MS023 (Type I PRMTi) + EPZ015666 (PRMT5i)Pancreatic Ductal AdenocarcinomaEnhanced antitumor activity. researchgate.net
Type I PRMTi (e.g., MS023) + PRMT5iGeneral (MTAP-deleted cancers)Synergistic cancer cell growth inhibition. researchgate.net

Combination with DNA Damage-Inducing Agents

A significant area of preclinical investigation for MS023 involves its combination with agents that induce DNA damage. nih.govnih.gov Studies have shown that MS023 demonstrates strong synergy with conventional chemotherapies like cisplatin (B142131) and etoposide (B1684455) across various small cell lung cancer (SCLC) cell lines. nih.govnih.govresearchgate.net The underlying mechanism involves MS023-mediated impairment of RNA splicing, which leads to an increase in DNA:RNA hybrids (R-loops) and subsequent DNA double-strand breaks (DSBs). nih.govresearchgate.net This inherent induction of DNA damage by MS023 sensitizes cancer cells to other DNA-damaging agents. nih.gov

When combined with ionizing radiation (IR), MS023 significantly increases the formation of γH2AX foci, a marker of DSBs. nih.govnih.govresearchgate.net This leads to radiosensitization and synergistic cytotoxic effects. nih.gov Furthermore, MS023 shows strong synergistic interactions with PARP inhibitors (PARPi), such as talazoparib (B560058) and olaparib. nih.govnih.govnih.gov This combination elevates DNA damage, leading to decreased cell viability, particularly in non-small cell lung cancer (NSCLC) and SCLC models. nih.govnih.govnih.gov The ability of MS023 to impede DNA damage repair (DDR) pathways suggests broad potential for combination therapies. nih.gov

Table 4: MS023 in Combination with DNA Damage-Inducing Agents
Combination AgentCancer ModelMechanism/EffectReference
Cisplatin / EtoposideSmall Cell Lung Cancer (SCLC)Synergistic cytotoxicity. nih.govnih.govresearchgate.net
Ionizing Radiation (IR)SCLC, Clear Cell Renal Cell Carcinoma (ccRCC)Increased DNA double-strand breaks (DSBs); Radiosensitization. nih.govnih.gov
Talazoparib (PARPi)SCLC, Non-Small Cell Lung Cancer (NSCLC)Strong synergistic interaction; Increased DNA damage and decreased cell viability. nih.govnih.govnih.gov
Olaparib (PARPi)Various cancer cell linesExacerbates DNA damage caused by PARPi. nih.gov

Combined Modalities in Specific Disease Models

The combinatorial strategies involving MS023 have been validated in specific in vivo disease models, demonstrating enhanced therapeutic outcomes.

Small Cell Lung Cancer (SCLC): In a patient-derived xenograft model of SCLC, the combination of MS023 with ionizing radiation and the PARP inhibitor talazoparib showed synergistic effects, improving treatment efficacy compared to individual treatments alone. nih.gov

Spinal Muscular Atrophy (SMA): In SMA mouse models, MS023 was delivered in combination with nusinersen, an antisense oligonucleotide therapy. nih.govnih.gov This combination resulted in a strong synergistic amplification of the positive therapeutic effect, significantly ameliorating the disease phenotype. nih.govembo.org Transcriptomic analysis suggested the added benefit was partly due to targeting neuroinflammation. nih.govnih.govembo.org

Acute Lymphoblastic Leukemia (ALL): In models of MLL-rearranged ALL, the combination of MS023 with PKC412 (midostaurin) extended the survival of leukemic mice relative to single-agent treatments. medchemexpress.commedchemexpress.com

These studies highlight the potential of MS023 as a component of combination therapies, leveraging synergistic mechanisms to enhance efficacy in both oncological and non-oncological diseases.

Therapeutic Potential of Type I Prmt Inhibition with Ms023 Hydrochloride in Preclinical Disease Research

Cancer Research

Preclinical studies have demonstrated the anti-tumor activity of MS023 across a range of cancer models. By inhibiting Type I PRMTs, MS023 can modulate gene expression, induce cell cycle arrest, promote apoptosis, and sensitize cancer cells to other therapeutic agents. The following sections detail the research findings of MS023 in specific cancer contexts.

Clear Cell Renal Cell Carcinoma (ccRCC)

In the context of clear cell renal cell carcinoma (ccRCC), the most common and lethal form of kidney cancer, inhibition of Type I PRMTs with MS023 has shown significant therapeutic promise. nih.govfrontiersin.org Preclinical investigations have identified MS023 as a potent agent that represses ccRCC cell proliferation. nih.gov

Mechanistically, treatment with MS023 leads to a notable downregulation of genes associated with crucial cellular processes, including the cell cycle and DNA damage repair (DDR) pathways. nih.gov RNA sequencing analysis of ccRCC cells treated with MS023 revealed a significant reduction in the expression of genes involved in the homologous recombination (HR) and Fanconi Anemia (FA) pathways, which are critical for the repair of double-strand breaks and interstrand crosslinks, respectively. researchgate.net This disruption of DNA repair mechanisms suggests that MS023 could induce a synthetic lethal phenotype in ccRCC cells.

Furthermore, MS023 treatment has been observed to cause a stall in the cell cycle, ultimately leading to cell death. nih.gov The compound's ability to induce an HR-deficient phenotype has led to investigations into combination therapies. Synergistic effects have been observed when MS023 is combined with PARP inhibitors, such as talazoparib (B560058), or with DNA crosslinking agents like mitomycin C, significantly reducing cellular viability at lower doses compared to monotherapy. researchgate.net Interestingly, normal kidney cells have shown resistance to MS023, suggesting a potential therapeutic window for its use in ccRCC. researchgate.net

Cell LineEffect of MS023 TreatmentKey Pathway AffectedReference
RCC243Depletion of H4R3me2a, Downregulation of cell cycle and DDR genes, Stalled cell cycleCell Cycle, DNA Damage Repair nih.gov
786-0Depletion of H4R3me2a, Downregulation of cell cycle and DDR genesCell Cycle, DNA Damage Repair nih.gov

Breast Cancer (e.g., Triple-Negative Breast Cancer, MCF-7)

MS023 has demonstrated significant anti-proliferative effects in various breast cancer models, particularly in triple-negative breast cancer (TNBC), the most aggressive subtype with limited treatment options. nih.govnih.gov In a screen of epigenetic inhibitors, MS023 showed growth-inhibitory properties across numerous TNBC cell lines. nih.gov The anti-tumor activity of MS023 in TNBC is primarily attributed to the inhibition of PRMT1. nih.gov

A key mechanism underlying the efficacy of MS023 in a subset of TNBC is the induction of a "viral mimicry" response. nih.govresearchgate.net Inhibition of Type I PRMTs by MS023 triggers an interferon response through the antiviral defense pathway. nih.govresearchgate.net This is associated with the accumulation of double-stranded RNA (dsRNA), at least in part from inverted repeat Alu elements. nih.govresearchgate.net The activation of interferon signaling appears to be a determinant of the cellular response to MS023. nih.gov

In MCF-7 breast cancer cells, MS023 potently inhibits the methyltransferase activity of PRMT1, leading to a reduction in the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a). nih.govmedchemexpress.com Treatment with MS023 also leads to a decrease in global levels of asymmetric arginine dimethylation, with a concurrent increase in monomethylation and symmetric dimethylation. nih.gov At low concentrations, MS023 can inhibit the growth of MCF-7 cells. nih.gov

Cell LineEffect of MS023 TreatmentKey Pathway AffectedReference
MDA-MB-468 (TNBC)Growth inhibition, Induction of interferon responseInterferon Signaling, Antiviral Defense nih.gov
Hs578-T (TNBC)Growth inhibitionCell Proliferation nih.gov
MCF-7Inhibition of PRMT1 activity, Reduction of H4R3me2a, Growth inhibitionArginine Methylation nih.govmedchemexpress.com

Acute Lymphoblastic Leukemia (ALL)

In the context of MLL-rearranged (MLL-r) acute lymphoblastic leukemia (ALL), a high-risk subtype of leukemia, PRMT1 is often overexpressed. nih.gov The inhibition of Type I PRMTs with MS023 has shown potential as a therapeutic strategy. nih.gov

Research has revealed that PRMT1 methylates and enhances the activity of FLT3, a receptor tyrosine kinase that plays a crucial role in the survival and proliferation of leukemia cells. nih.gov By inhibiting PRMT1, MS023 can disrupt this signaling pathway, leading to reduced survival and growth of MLL-r ALL cells. nih.gov

Preclinical studies have demonstrated a robust synergistic effect when MS023 is used in combination with FLT3 tyrosine kinase inhibitors (TKIs), such as PKC412. medchemexpress.comnih.gov This combination therapy has been shown to enhance the killing of MLL-r ALL cells and extend the survival of leukemic mice in vivo. medchemexpress.comnih.gov Importantly, in vivo administration of MS023 showed minimal effects on normal human hematopoietic stem and progenitor cells, suggesting a favorable therapeutic index. nih.gov

Disease ModelEffect of MS023 TreatmentCombination SynergyReference
MLL-r ALL cellsReduced cell survival and growthSynergistic with FLT3 TKIs (PKC412) nih.gov
MLL-r ALL xenograft miceExtended survival (in combination with TKI)Synergistic with FLT3 TKIs (PKC412) medchemexpress.comnih.gov

Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC) is a major global health challenge with limited therapeutic options for advanced disease. nih.govescholarship.org The dysregulation of epigenetic modifiers, including PRMTs, has been implicated in the pathogenesis of HCC. mdpi.com While direct preclinical studies focusing solely on MS023 in HCC are not extensively detailed in the provided search results, the role of PRMT1, a primary target of MS023, is highlighted.

Elevated levels of PRMT1 have been associated with HCC progression. researchgate.net PRMT1 can promote the growth and migration of HCC cells through the methylation of metabolic enzymes. researchgate.net This suggests that inhibiting PRMT1 with agents like MS023 could be a viable therapeutic strategy for HCC. The need for novel therapeutic targets in HCC is critical, and the inhibition of PRMTs represents a promising avenue for future research and drug development. mdpi.com

Prostate Cancer

The androgen receptor (AR) signaling pathway is a key driver of prostate cancer development and progression. mdpi.com While specific preclinical studies on the standalone efficacy of MS023 in prostate cancer are not prominent in the search results, the broader context of epigenetic regulation in this disease suggests the potential relevance of PRMT inhibition. Histone modifications are known to play a role in predicting the risk of prostate cancer recurrence. nih.gov

Given the involvement of PRMTs in transcriptional regulation, it is plausible that inhibitors like MS023 could modulate AR signaling or other oncogenic pathways in prostate cancer. However, further dedicated preclinical research is necessary to elucidate the specific effects and mechanisms of action of MS023 in various prostate cancer models. researcher.life

Colorectal Cancer

In preclinical models of colorectal cancer, the Type I PRMT inhibitor MS023 has been shown to be a potent inducer of cancer cell differentiation. nih.gov Treatment of the aggressive human colon cancer cell line HT-29 with MS023 led to a significant delay in cell proliferation and the induction of a less aggressive phenotype. nih.gov

MS023 was found to reduce the growth of several colon cancer cell lines, including those resistant to other differentiation-inducing agents. nih.gov In vivo, MS023 treatment significantly delayed the growth of HT-29 xenografts in nude mice, and immunohistochemical analysis of the tumors confirmed differentiation-related changes. nih.gov Proteomic and genomic analyses of MS023-treated cells revealed significant downregulation of proteins involved in tumor aggressiveness, cancer cell movement, and invasive potential. nih.gov These findings suggest that MS023's mechanism of action in colorectal cancer involves the induction of differentiation, which may represent a valuable therapeutic strategy. nih.gov

Cell Line/ModelEffect of MS023 TreatmentKey FindingReference
HT-29 (colon cancer)Delayed cell proliferation, Induced differentiation, Reduced aggressive phenotypePotent inducer of differentiation nih.gov
HCT-116, Colo-205, SW-620, HCT-15 (colon cancer)Reduced cell growthBroad anti-proliferative effect nih.gov
HT-29 xenograft miceDelayed tumor growthIn vivo efficacy and induction of differentiation nih.gov

Glioblastoma

Glioblastoma, the most aggressive form of brain cancer, presents a formidable therapeutic challenge. Preclinical investigations into the utility of PRMT inhibitors have identified MS023 as a potent and selective agent against Type I PRMTs. Research utilizing glioblastoma biopsies has shown that treatment with MS023 leads to a reduction in asymmetric dimethylarginine (aDMA) levels, confirming its target engagement within the tumor tissue. While these initial studies have focused on the molecular impact of MS023, they lay the groundwork for future in vivo efficacy studies to ascertain its potential to inhibit tumor growth and improve survival in preclinical glioblastoma models.

Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC) is a malignancy with a dismal prognosis, highlighting the urgent need for novel therapeutic strategies. Preclinical evidence suggests that targeting PRMTs could be a viable approach. Specifically, in the context of pancreatic cancer, research has indicated that the combination of MS023 with an inhibitor of PRMT5, a Type II PRMT, results in enhanced antitumor activity. This synergistic effect suggests that a dual-inhibition strategy targeting both Type I and Type II PRMTs could be a promising therapeutic avenue for pancreatic cancer. Further preclinical studies are warranted to explore the single-agent efficacy of MS023 and to optimize combination therapy regimens in relevant animal models.

Small Cell Lung Cancer

Small cell lung cancer (SCLC) is an aggressive malignancy characterized by rapid growth and early metastasis. Preclinical research has revealed a significant therapeutic potential for MS023 in this disease. Studies have shown that MS023 sensitizes SCLC cells to DNA-damaging agents, such as chemotherapy and radiation, by impairing RNA splicing. This disruption of RNA processing leads to an accumulation of DNA-RNA hybrids and subsequent DNA double-strand breaks, rendering the cancer cells more susceptible to treatment.

In a cell-line xenograft model of SCLC, monotherapy with MS023 was found to be effective in controlling tumor growth. Furthermore, in a patient-derived xenograft (PDX) model, MS023 demonstrated synergy with both radiation therapy and PARP inhibitors. This combination approach resulted in a significant delay in tumor progression, highlighting the potential of MS023 to overcome treatment resistance in SCLC.

Preclinical ModelCancer TypeMS023 TreatmentKey Findings
Cell-line XenograftSmall Cell Lung CancerMonotherapyEffective in controlling tumor growth.
Patient-Derived Xenograft (PDX)Small Cell Lung CancerCombination with Radiation and PARP inhibitorSynergistic effect, leading to delayed tumor progression.
Pancreatic Cancer ModelsPancreatic Ductal AdenocarcinomaCombination with PRMT5 inhibitorEnhanced antitumor activity.
Glioblastoma BiopsiesGlioblastomaIn vitro treatmentReduction in asymmetric dimethylarginine (aDMA) levels.

Research in Neurological Disorders

The role of arginine methylation in the central nervous system is increasingly being recognized, and its dysregulation has been linked to various neurological conditions. Preclinical studies with MS023 have shown promise in models of debilitating neurological diseases.

Spinal Muscular Atrophy (SMA)

Spinal Muscular Atrophy (SMA) is a devastating genetic disorder characterized by the loss of motor neurons. A landmark preclinical study identified MS023 as a compound capable of promoting the inclusion of exon 7 in the SMN2 gene. researchgate.netresearchgate.netnih.govnih.govmdpi.com This is a critical mechanism for increasing the production of the functional Survival Motor Neuron (SMN) protein, which is deficient in SMA. The mechanism of action involves MS023 altering the methylation pattern of heterogeneous nuclear ribonucleoprotein A1 (hnRNPA1), a key splicing factor. researchgate.net

Treatment of SMA mouse models with MS023 resulted in a significant amelioration of the disease phenotype. researchgate.netresearchgate.netnih.govnih.govmdpi.com Notably, when MS023 was administered in combination with nusinersen, an antisense oligonucleotide therapy for SMA, a strong synergistic effect was observed, leading to a more profound rescue of the disease phenotype. researchgate.netresearchgate.netnih.govnih.govmdpi.com Transcriptomic analysis further revealed that MS023 has minimal off-target effects and that its beneficial impact, particularly in combination therapy, may also be attributed to the targeting of neuroinflammation. researchgate.netresearchgate.netmdpi.com

Broader Implications for Neurodegenerative Diseases

The therapeutic potential of Type I PRMT inhibition with MS023 extends beyond SMA. Research has shown that inhibiting Type I PRMTs can offer protection against the toxicity induced by arginine-rich dipeptide repeats associated with the C9ORF72 gene mutation, a common genetic cause of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). In cellular models, MS023 was effective in abrogating the cytotoxic effects of these dipeptide repeats, suggesting a potential neuroprotective role for MS023 in these and potentially other neurodegenerative conditions where aberrant arginine methylation may play a role.

Research in Infectious Diseases

The interplay between host and pathogen often involves the modulation of cellular processes, including post-translational modifications. Recent preclinical research has highlighted a potential role for MS023 in combating viral infections.

In the context of the SARS-CoV-2 virus, the causative agent of COVID-19, studies have demonstrated that MS023 can impair viral replication. The underlying mechanism involves the inhibition of PRMT1-mediated methylation of the viral nucleocapsid (N) protein. The N protein is crucial for various aspects of the viral life cycle, including packaging of the viral genome. By inhibiting its methylation, MS023 disrupts these essential functions, leading to a significant reduction in viral titer in preclinical models. These findings suggest that targeting host PRMTs with inhibitors like MS023 could represent a novel antiviral strategy. researchgate.net

Disease AreaPreclinical ModelKey Findings
Neurological Disorders
Spinal Muscular Atrophy (SMA)SMA Mouse ModelsPromotes SMN2 exon 7 inclusion, ameliorates disease phenotype, and synergizes with nusinersen.
Neurodegenerative DiseasesCellular Models of C9ORF72 ToxicityProtects against arginine-rich dipeptide repeat toxicity.
Infectious Diseases
SARS-CoV-2 InfectionIn vitro ModelsImpairs viral replication by inhibiting methylation of the nucleocapsid protein.

Antiviral Activity (e.g., SARS-CoV-2 Replication Inhibition)

The emergence of novel viral threats, such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), has underscored the urgent need for effective antiviral therapies. Research into the role of host-cell enzymes in viral replication has identified Protein Arginine Methyltransferases (PRMTs) as significant players in the life cycle of various viruses. MS023, a potent and selective inhibitor of Type I PRMTs, has demonstrated notable antiviral activity, particularly against SARS-CoV-2. nih.govnih.gov

The mechanism underlying the antiviral effect of MS023 against SARS-CoV-2 involves the inhibition of methylation of viral proteins by host cell enzymes. Specifically, Type I PRMTs have been shown to methylate the SARS-CoV-2 nucleocapsid (N) protein. nih.gov This post-translational modification is crucial for the function of the N protein, which is involved in packaging the viral RNA genome, and thus, is essential for viral replication.

Preclinical studies have shown that treatment with MS023 leads to a significant reduction in SARS-CoV-2 replication. In Vero E6 cells, a cell line highly susceptible to SARS-CoV-2 infection, MS023 treatment resulted in a dose-dependent decrease in viral titer. nih.gov At a concentration of 20 µM, MS023 caused a substantial reduction in the production of new viral particles. nih.gov This inhibition of viral replication is accompanied by a decrease in the levels of viral Spike (S) and Nucleocapsid (N) proteins. nih.gov Furthermore, it was observed that MS023 treatment led to a roughly 50% reduction in the arginine methylation of the N protein, confirming the inhibitor's mechanism of action. nih.gov

The inhibitory concentrations of MS023 against various Type I PRMTs highlight its potency and selectivity. These specificities are crucial for its targeted antiviral effect, minimizing off-target effects.

EnzymeIC50 (nM)
PRMT130
PRMT3119
PRMT483
PRMT64
PRMT85

The data clearly indicates that MS023 is a powerful inhibitor of several Type I PRMTs, which are instrumental in the SARS-CoV-2 replication cycle.

Modulation of Host-Pathogen Interactions

Beyond its direct antiviral effects through the inhibition of viral protein methylation, MS023 also modulates the intricate interplay between the host and the pathogen by influencing the host's innate immune response. The inhibition of Type I PRMTs by MS023 can trigger a "viral mimicry" response within host cells, a phenomenon that has been observed in the context of cancer research but has significant implications for antiviral immunity. nih.gov

This response involves the induction of double-stranded RNA (dsRNA) formation within the host cells. nih.gov The accumulation of dsRNA, which is often a byproduct of viral replication, is a key trigger for the activation of antiviral defense pathways. The host cell recognizes this dsRNA as a sign of viral invasion and initiates a cascade of immune responses aimed at controlling the infection.

A critical component of this host defense is the activation of the interferon pathway. Interferons are signaling proteins that play a pivotal role in orchestrating the antiviral state in neighboring cells and in activating various immune cells. Research has shown that both genetic and pharmacological inhibition of PRMT1, a primary target of MS023, leads to the activation of the cGAS-STING DNA sensing pathway and a robust increase in the transcription of type I and type II interferon response genes. nih.gov

Specifically, treatment of cells with MS023 has been shown to upregulate the expression of genes associated with the interferon response. researchgate.net This activation of the host's innate immunity creates an environment that is less permissive for viral replication and can help to clear the infection.

The table below summarizes the key effects of MS023 on host-pathogen interactions at the cellular level, based on preclinical findings.

Effect of MS023MechanismOutcome
Induction of Double-Stranded RNA (dsRNA)Inhibition of Type I PRMTs leading to accumulation of endogenous dsRNA. nih.govTriggers a "viral mimicry" state in the host cell. nih.gov
Activation of Interferon PathwayUpregulation of type I and type II interferon response genes. nih.govresearchgate.netEnhances the host's innate antiviral defense.
Inhibition of Viral Protein MethylationDirect inhibition of Type I PRMTs that methylate viral proteins (e.g., SARS-CoV-2 Nucleocapsid protein). nih.govImpairs viral replication and assembly. nih.gov

In essence, MS023 exhibits a dual mechanism of action in a host-pathogen context. It not only directly impedes the viral replication machinery but also stimulates the host's own defense systems to combat the invading pathogen. This modulation of host-pathogen interactions highlights the therapeutic potential of targeting host factors like PRMTs as a broad-spectrum antiviral strategy.

Advanced Research Methodologies Employing Ms023 Hydrochloride

Use as a Chemical Probe in Epigenetics Research

MS023 is a potent and selective, cell-active inhibitor of human type I PRMTs, making it an invaluable chemical probe for studying the biological functions of this enzyme class. nih.govnih.gov It exhibits high potency for type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, while being inactive against type II and type III PRMTs, as well as protein lysine (B10760008) methyltransferases and DNA methyltransferases. nih.govnih.gov This selectivity allows researchers to specifically interrogate the pathways and processes regulated by type I PRMTs.

The primary role of type I PRMTs is to catalyze the formation of asymmetric dimethylarginine (ADMA) on histone and non-histone proteins. nih.gov MS023 effectively reduces the cellular levels of histone arginine asymmetric dimethylation. nih.govnih.gov By inhibiting this key post-translational modification, MS023 allows for the investigation of its impact on various cellular processes.

Application in Cellular Assays for Methylation Studies

MS023 is widely used in various cellular assays to probe the effects of type I PRMT inhibition on methylation patterns and subsequent cellular phenotypes.

Western Blotting for Specific Arginine Methylation Marks (e.g., H4R3me2a, H3R2me2a)

Western blotting is a fundamental technique used to assess the efficacy and specificity of MS023 in a cellular context. Researchers utilize antibodies specific to certain arginine methylation marks to monitor the changes in their levels following treatment with MS023. A common target is the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a), a mark primarily deposited by PRMT1. nih.gov

In MCF7 breast cancer cells, treatment with MS023 leads to a potent and concentration-dependent reduction in H4R3me2a levels, with a reported IC50 of 9 ± 0.2 nM after 48 hours of exposure. nih.gov Similarly, MS023 inhibits the PRMT6-dependent increase in asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a) in HEK293 cells, demonstrating an IC50 of 56 ± 7 nM after 20 hours of treatment. nih.govmedchemexpress.com These studies highlight the utility of Western blotting in quantifying the cellular activity of MS023 against specific PRMTs and their substrates.

Cell LineMethylation MarkTreatment DurationReported IC50
MCF7H4R3me2a48 hours9 ± 0.2 nM
HEK293H3R2me2a20 hours56 ± 7 nM

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is employed to analyze the effects of MS023 on cell cycle progression. researchgate.net By staining cells with a DNA-intercalating dye, the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) can be quantified based on their DNA content. researchgate.net

In a study on clear cell renal cell carcinoma (ccRCC), flow cytometry was used to demonstrate that treatment with 5 µM MS023 over a period of 9 days resulted in a stalled cell cycle in RCC243 cells. researchgate.net This finding is consistent with transcriptomic data showing the downregulation of cell cycle-related genes upon MS023 treatment. nih.govresearchgate.net Such analyses are crucial for understanding the anti-proliferative effects of type I PRMT inhibition.

Gene Expression Profiling (e.g., RNA-seq)

To understand the global transcriptomic consequences of type I PRMT inhibition, researchers utilize techniques like RNA sequencing (RNA-seq). This powerful method allows for the comprehensive profiling of gene expression changes in cells treated with MS023.

Studies in ccRCC cell lines (RCC243 and 786-0) have shown that treatment with 5 µM MS023 for three days leads to significant alterations in the transcriptome. nih.gov A key finding from these RNA-seq analyses is the downregulation of pathways associated with the cell cycle and DNA damage repair (DDR). nih.govresearchgate.net These results provide a mechanistic basis for the observed cellular phenotypes, such as cell cycle arrest and increased sensitivity to DNA damaging agents.

Proteomics Approaches (e.g., Proximity-Labeling Proteomics)

Advanced proteomics techniques, such as proximity-labeling proteomics (e.g., BioID), are used to identify the protein-protein interaction networks of PRMTs, which can then be interrogated using MS023. In the BioID method, a promiscuous biotin (B1667282) ligase is fused to a protein of interest (e.g., PRMT1), which then biotinylates nearby proteins. These biotinylated proteins can be subsequently identified by mass spectrometry.

In small cell lung cancer (SCLC) research, BioID analysis revealed that many of the proteins that interact with PRMT1 are involved in mRNA splicing. nih.gov This finding was further validated by demonstrating that treatment with MS023 impairs RNA splicing. nih.gov Such proteomics approaches are instrumental in uncovering novel functions and interaction partners of type I PRMTs, which can then be functionally validated using MS023.

Co-crystallography and Structural Biology Studies

Understanding the molecular basis of inhibitor binding is crucial for rational drug design and for explaining the selectivity of a compound. X-ray co-crystallography is a powerful technique that provides a three-dimensional structure of a protein in complex with a ligand, such as MS023.

Functional Genomic Screens Utilizing MS023 (hydrochloride)

Functional genomic screening is a powerful methodology used to elucidate the mechanism of action of therapeutic compounds by identifying genes that modulate cellular sensitivity to the compound. revvity.com MS023 (hydrochloride), as a selective inhibitor of type I protein arginine methyltransferases (PRMTs), has been utilized in such screens to identify cellular pathways and specific genes that are critical for its antitumorigenic effects. nih.gov These screens have been instrumental in confirming PRMT1 as the primary target responsible for the compound's efficacy in various cancer models. nih.govnih.govnih.gov

Different screening approaches have been employed, including chemical probe library screens and genome-scale CRISPR screens. For instance, a screen involving a library of epigenetic chemical probes in small cell lung cancer (SCLC) cell lines identified MS023 as a potent sensitizer (B1316253) to standard chemotherapy agents like cisplatin (B142131) and etoposide (B1684455). nih.govnih.gov This screen highlighted the synergistic potential of targeting PRMT1 in combination with DNA-damaging therapies. nih.gov

In clear cell renal cell carcinoma (ccRCC) models, a similar screening of a library of chemical probes targeting epigenetic regulators pinpointed MS023 as a significant antitumorigenic agent. nih.gov Subsequent investigations using CRISPR-Cas9 technology to knock down individual PRMTs confirmed that PRMT1 is the specific dependency for cancer cell growth in this context. nih.gov

Collectively, these functional genomic screens have not only validated PRMT1 as the key target of MS023 but have also uncovered the broader biological consequences of its inhibition, including the downregulation of cell cycle and DNA damage repair (DDR) pathways and the impairment of RNA metabolism. nih.govresearchgate.net

Table 1: Summary of Functional Genomic Screens Employing MS023
Screen TypeCancer ModelKey FindingsReference
Epigenetic Chemical Probe Library ScreenSmall Cell Lung Cancer (SCLC)Identified MS023 as the most potent chemo-sensitizer, showing synergy with cisplatin and etoposide. MS023 sensitivity correlated with PRMT1 expression. nih.gov
Epigenetic Chemical Probe Library Screen & CRISPR-Cas9 KnockdownClear Cell Renal Cell Carcinoma (ccRCC)Identified MS023 as an antitumorigenic agent. Individual knockdowns confirmed PRMT1 as the critical dependency for cancer growth. nih.gov
Genome-Scale CRISPR ScreenProstate Cancer (LNCaP cells)Identified PRMT1 as a critical regulator of androgen receptor (AR) signaling. AR-expressing cells showed heightened sensitivity to MS023. nih.gov

Development of Resistant Cell Lines for Mechanism Elucidation

A crucial strategy for understanding the mechanism of action of a targeted inhibitor and anticipating potential clinical resistance is the development and characterization of drug-resistant cell lines. This approach has been applied to the study of MS023 to confirm its target engagement and to identify the molecular pathways that can lead to acquired resistance.

In studies involving clear cell renal cell carcinoma (ccRCC), researchers have successfully engineered cell line models that exhibit resistance to MS023. nih.gov This was achieved through the overexpression of the two major isoforms of PRMT1, the primary cellular target of MS023. The resulting drug-resistant phenotype in these engineered cells provides strong evidence that the cytotoxic effects of MS023 are directly mediated by its inhibition of PRMT1. nih.gov

The development of these resistant models serves a dual purpose. Firstly, it validates the on-target activity of MS023, as the re-introduction and overexpression of the target protein rescue the cells from the drug's effects. Secondly, it allows for the investigation of downstream cellular processes that are affected by sustained PRMT1 inhibition and the compensatory mechanisms that cells might evolve to overcome the drug's effects. By comparing the molecular profiles of the resistant cells to their sensitive counterparts, researchers can gain deeper insights into the critical pathways regulated by PRMT1 and identify potential secondary targets for combination therapies to overcome resistance.

Table 2: Engineered Resistance to MS023 for Mechanism Validation
Cell ModelMethod of Resistance InductionKey FindingReference
Clear Cell Renal Cell Carcinoma (ccRCC)Overexpression of two major PRMT1 isoformsResulted in a drug-resistant phenotype, confirming that the antitumorigenic effects of MS023 are mediated through PRMT1 inhibition. nih.gov

Future Directions and Research Opportunities

Elucidating Novel PRMT Substrates and Downstream Effectors

A primary application of MS023 is in the discovery and validation of new substrates for type I PRMTs and understanding the downstream consequences of their inhibition. As an inhibitor, MS023 reduces global levels of asymmetric dimethylarginine (ADMA) while concurrently increasing levels of monomethylarginine and symmetric dimethylarginine (SDMA). nih.gov This modulation of arginine methylation can be used to pinpoint novel protein substrates and signaling pathways regulated by type I PRMTs.

Recent studies have leveraged MS023 to uncover critical roles for PRMTs in RNA processing. For example, in small cell lung cancer (SCLC) and clear cell renal cell carcinoma (ccRCC), treatment with MS023 led to significant disruptions in mRNA splicing, the accumulation of DNA:RNA hybrids known as R-loops, and subsequent DNA double-strand breaks. nih.govnih.govresearchgate.net Proximity-based labeling techniques like BioID, used in conjunction with MS023 in SCLC cells, identified that a significant number of PRMT1-interacting proteins are involved in mRNA splicing. nih.gov These findings highlight that proteins integral to RNA metabolism are key downstream effectors of PRMT1. Future research will focus on using MS023 in combination with advanced proteomic techniques to systematically map the full landscape of type I PRMT substrates across different cell types and tissues, thereby clarifying the functional outcomes of inhibiting their activity.

Investigation of Context-Specific Roles of Type I PRMTs in Health and Disease

The biological consequences of inhibiting type I PRMTs with MS023 are highly dependent on the specific cellular and disease context. The overexpression of PRMTs has been linked to a variety of cancers, and MS023 has demonstrated significant therapeutic potential in several preclinical cancer models. thesgc.org

In SCLC models, the efficacy of MS023 was directly correlated with the expression levels of PRMT1, and the inhibitor showed synergistic effects when combined with DNA-damaging agents and PARP inhibitors. nih.gov Similarly, in ccRCC, PRMT1 was identified as a critical dependency for cancer cell growth, making it a key target of MS023 in this disease. nih.gov

However, the relevance of type I PRMTs extends beyond oncology. Research in models of Duchenne muscular dystrophy (DMD) has shown that MS023 can enhance the regenerative capacity of muscle stem cells. elifesciences.org In the context of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) linked to C9orf72 gene mutations, MS023 has shown a protective effect against the toxicity caused by arginine-rich dipeptide repeats. frontiersin.org These diverse findings underscore the necessity for continued investigation into the multifaceted roles of type I PRMTs in various physiological and pathological states.

Table 1: Context-Specific Effects of MS023

Disease/ContextKey Finding with MS023Primary PRMT Target ImplicatedReference
Small Cell Lung Cancer (SCLC)Synergizes with chemotherapy and PARP inhibitors; sensitivity correlates with PRMT1 expression.PRMT1 nih.gov
Clear Cell Renal Cell Carcinoma (ccRCC)Identified as an antitumorigenic agent, suppressing cell proliferation.PRMT1 nih.gov
Duchenne Muscular Dystrophy (DMD)Enhances the therapeutic capacity and proliferation of muscle stem cells.Type I PRMTs (likely PRMT1) elifesciences.org
ALS/FTD (C9orf72 models)Protects against arginine-rich dipeptide repeat toxicity.Type I PRMTs frontiersin.org

Exploring Mechanisms of Resistance to PRMT Inhibition

While MS023 has shown promise in sensitizing cancer cells to other therapies, understanding potential mechanisms of resistance to PRMT inhibition itself is a critical area for future research. nih.govresearchgate.net Studies have already observed a wide range of sensitivities to MS023 across different SCLC cell lines, indicating the existence of intrinsic resistance mechanisms. nih.gov

One factor influencing sensitivity is the expression level of the target enzyme, PRMT1. nih.gov Low expression of PRMT1 could be a primary mechanism of resistance. Furthermore, the broad activity of MS023 against multiple type I PRMTs suggests that redundancy within the enzyme family could contribute to resistance; inhibiting only one member might not be effective if others can compensate. nih.gov Future studies will likely involve generating cell lines with acquired resistance to MS023 to investigate molecular mechanisms such as the upregulation of drug efflux pumps, mutations in the drug-binding site of PRMTs, or the activation of bypass signaling pathways.

Development of More Selective PRMT Sub-type Inhibitors

The co-crystal structure of MS023 bound to PRMT6 has provided crucial insights into its binding mode, revealing that it occupies the peptide substrate binding site. nih.gov This structural information serves as a blueprint for the rational design of next-generation inhibitors with improved selectivity. In fact, the structure of the PRMT6-MS023 complex was used to develop MS117, a covalent and irreversible PRMT6 inhibitor. researchgate.net The development of highly selective inhibitors for each type I PRMT is a major goal in the field, enabling a more precise dissection of their individual biological roles. Recent efforts have reported the development of PRMT1 inhibitors with over 7-fold selectivity and PRMT4 inhibitors with over 1,000-fold selectivity against other PRMTs. prf.org

Table 2: In Vitro Inhibitory Activity of MS023

PRMT SubtypeIC50 (nM)Reference
PRMT130 selleckchem.commedchemexpress.com
PRMT3119 selleckchem.commedchemexpress.com
PRMT4 (CARM1)83 selleckchem.commedchemexpress.com
PRMT64-8 selleckchem.commedchemexpress.com
PRMT85-8 selleckchem.commedchemexpress.com

Integration into Multi-Omics Research Platforms

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic understanding of complex biological systems. mdpi.com MS023 is an ideal tool to perturb the "arginine methylome," allowing researchers to measure the system-wide repercussions using multi-omics platforms.

Transcriptomic (RNA-seq) analyses have already been employed to profile the changes in gene expression following MS023 treatment, revealing impacts on cell cycle and DNA damage repair pathways. nih.gov Proteomic approaches have been used to map the PRMT1 interactome. nih.gov The next frontier is to conduct fully integrated multi-omic studies. Such research could simultaneously assess changes in protein methylation (proteomics), gene expression and splicing (transcriptomics), and cellular metabolism (metabolomics) following PRMT inhibition. This comprehensive data will be invaluable for constructing detailed models of how type I PRMTs regulate cellular networks in both health and disease. mdpi.com

Advanced Preclinical Models for Therapeutic Validation (e.g., Organoids, Patient-Derived Xenografts)

To bridge the gap between laboratory research and clinical application, robust preclinical models that accurately reflect human disease are essential. Patient-derived xenografts (PDXs) and patient-derived organoids (PDOs) have emerged as superior models because they retain the genetic and phenotypic heterogeneity of the original patient tumors. nih.govembopress.org

MS023 has already been validated in such advanced models. In SCLC, MS023 demonstrated efficacy both as a single agent in cell-line-derived xenografts and in combination with radiation and a PARP inhibitor in a PDX model. nih.gov Moreover, patient-derived organoids have been used to confirm the role of PRMT1 in promoting tumor growth and chemotherapy resistance in head and neck cancer. researchgate.net The expanded use of PDX and PDO platforms will be a critical future direction for validating the therapeutic efficacy of MS023 and next-generation PRMT inhibitors. These models offer a powerful platform for preclinical drug screening, the identification of biomarkers for patient stratification, and the exploration of combination therapies in a personalized medicine context. cornell.edunih.govresearchgate.net

Conclusion

Summary of MS023 (hydrochloride)'s Contribution to PRMT Research

MS023 (hydrochloride) has emerged as a cornerstone chemical tool in the study of protein arginine methyltransferases (PRMTs). As a potent, cell-active, and selective inhibitor of Type I PRMTs, it has been instrumental in advancing the understanding of this enzyme class. thesgc.orgnih.govsigmaaldrich.com MS023 effectively targets the catalytic activity of PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8. rndsystems.comtocris.commedchemexpress.com Its value as a research tool is significantly enhanced by its high selectivity; it does not inhibit Type II PRMTs (PRMT5, PRMT9) or the sole Type III enzyme (PRMT7) at effective concentrations, nor does it show activity against a broad panel of protein lysine (B10760008) and DNA methyltransferases. nih.govrndsystems.comchemicalprobes.org

A pivotal aspect of its contribution is its role as a well-characterized chemical probe, a status solidified by the concurrent development of MS094, a structurally related but inactive compound. thesgc.orgnih.gov MS094 serves as an ideal negative control, allowing researchers to confirm that the observed biological effects are due to the inhibition of Type I PRMTs and not off-target activities. nih.govnih.gov

Crystallographic studies of MS023 in complex with PRMT6 have elucidated its mechanism of action, revealing that it occupies the enzyme's substrate-binding site. nih.govnih.gov This structural insight provides a concrete basis for its inhibitory function. In cellular contexts, MS023 has proven effective at reducing the asymmetric dimethylation of key histone substrates, such as H4R3 in MCF7 cells and H3R2 in HEK293 cells. thesgc.orgcaymanchem.com This inhibition of intracellular PRMT activity leads to a global decrease in asymmetric dimethylarginine (ADMA) marks, which is often accompanied by a compensatory increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA) levels. nih.govnih.gov

Table 1: In Vitro Inhibitory Activity of MS023 against Type I PRMTs

Target Enzyme IC₅₀ (nM)
PRMT1 30
PRMT3 119
PRMT4 (CARM1) 83
PRMT6 4 - 8
PRMT8 5 - 8

This table compiles data from multiple biochemical assays. rndsystems.comtocris.commedchemexpress.comcaymanchem.comselleckchem.com

Broader Implications for Chemical Biology and Drug Discovery

The availability of MS023 has had significant repercussions beyond basic PRMT biology, extending into the realms of chemical biology and therapeutic development. It serves as a critical chemical probe for interrogating the pharmacological consequences of inhibiting Type I PRMTs, which are known to be overexpressed in numerous human diseases, particularly cancer. thesgc.orgtarget2035.net Consequently, MS023 has been employed in preclinical studies across a range of malignancies, including those of the breast, lung, colon, and prostate, as well as glioblastoma. tocris.comresearchgate.netrsc.orgoup.com For example, research has shown that MS023 can promote the differentiation of colon cancer cells, a desirable outcome in cancer therapy. researchgate.net

MS023 has been crucial in validating Type I PRMTs as viable drug targets and has provided a blueprint for the design of clinical candidates. target2035.net Its core chemical structure can be recognized in next-generation inhibitors that have entered clinical trials. target2035.net Furthermore, MS023 has been instrumental in exploring novel therapeutic strategies, such as combination therapies. Studies have demonstrated a synergistic anti-proliferative effect when MS023 is used alongside EPZ015666, an inhibitor of the Type II enzyme PRMT5, in cancer cell lines. oup.com

The implications of MS023 are not confined to oncology. In research on spinal muscular atrophy (SMA), MS023 treatment was found to increase the production of the functional SMN protein by promoting the inclusion of exon 7 in SMN2 pre-mRNA. nih.gov Notably, it exhibited a synergistic therapeutic effect when combined with the approved antisense oligonucleotide drug, nusinersen. nih.gov The scope of its utility has even extended to infectious diseases, with studies showing it can inhibit the replication of the SARS-CoV-2 virus in cellular models by preventing the methylation of the viral nucleocapsid protein. caymanchem.com

Table 2: Cellular Activity of MS023

Cell Line Assay Target IC₅₀ (nM)
MCF7 Histone Methylation H4R3 9
HEK293 Histone Methylation H3R2 56

This table shows the concentration of MS023 required to inhibit the methylation of histone arginine residues in different cell lines. caymanchem.com

Unanswered Questions and Future Research Trajectories

Despite the significant progress enabled by MS023, several questions remain, paving the way for future research.

Mechanisms of Resistance: The long-term effects of sustained Type I PRMT inhibition are largely unknown. A critical area for future investigation involves understanding potential mechanisms of acquired resistance to this class of inhibitors and developing strategies to mitigate or overcome them.

Comprehensive Target Engagement: While MS023 has been profiled against a panel of methyltransferases, a complete, unbiased assessment of its off-target profile across various biological systems would further solidify the on-target basis of its action. chemicalprobes.org Identifying the full spectrum of protein substrates affected by MS023 treatment will provide a more comprehensive understanding of its downstream effects. rsc.orgelifesciences.org

Expanding Combination Therapies: The demonstrated synergy of MS023 with PRMT5 inhibitors and SMA therapeutics highlights a promising avenue for future research. oup.comnih.gov Exploring combinations with other classes of epigenetic drugs, targeted agents, and immunotherapies could unlock new and more effective treatment regimens for a variety of diseases. tocris.comresearchgate.net

Exploring New Therapeutic Areas: The application of Type I PRMT inhibitors is an expanding field. Continued research into their utility for a wider range of cancers, including difficult-to-treat malignancies like glioblastoma, is warranted. rsc.org Furthermore, their potential role in neuroinflammation and other neurodegenerative diseases presents an exciting new frontier for investigation. nih.gov

Q & A

Q. What is the mechanism of action of MS023 (hydrochloride) in inhibiting type I PRMTs?

MS023 selectively inhibits type I PRMTs (PRMT1, 3, 4, 6, and 8) by competitively binding to the substrate-binding pocket, thereby blocking asymmetric dimethylation of arginine residues on histones. This results in reduced H4R3me2a levels and increased symmetric dimethylation (H4R3me2s) and monomethylation (H4R3me1) in cellular assays . Its selectivity for type I PRMTs over type II/III enzymes, lysine methyltransferases, and DNA methyltransferases has been validated using enzymatic activity assays .

Q. How should MS023 stock solutions be prepared to ensure optimal activity in cell-based assays?

Dissolve MS023 in DMSO, ethanol, or dimethylformamide at concentrations ≤30 mg/mL. For aqueous buffers (e.g., PBS, pH 7.2), directly dissolve the crystalline solid to achieve ~10 mg/mL. Pre-warm the solution to 37°C and sonicate to improve solubility. Avoid long-term storage of aqueous solutions (>24 hours) to prevent precipitation or degradation. Organic solvent content in final working solutions should not exceed 0.1% to minimize cytotoxicity .

Q. What are the recommended storage conditions for MS023 to maintain stability?

Store lyophilized MS023 at -80°C for up to 6 months or -20°C for 1 month. Protect from light and moisture to prevent hydrolysis or oxidation. Post-reconstitution, aliquot stock solutions to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for PRMT6 inhibition by MS023?

Discrepancies in IC50 values (e.g., 4 nM in one study vs. 8 nM in another) may arise from assay conditions, such as substrate concentration, incubation time, or enzyme source. To validate results:

  • Use recombinant PRMT6 with standardized substrates (e.g., histone H4 peptides).
  • Include positive controls (e.g., EPZ020411 for type I PRMTs).
  • Perform dose-response curves in triplicate across multiple experiments .

Q. What experimental strategies can optimize MS023 delivery in 3D organoid models?

In organoids, pre-treat with MS023 (1–10 µM) for 48–72 hours, dissolved in culture medium containing 0.5% DMSO. Monitor interferon (IFN) response genes (e.g., MX1, ISG15) via qRT-PCR to confirm target engagement, as MS023-sensitive models show upregulated IFN pathways compared to resistant lines. Use DMSO-treated organoids as controls .

Q. How does MS023 synergize with other epigenetic modulators in cancer research?

Co-treatment with DNA hypomethylating agents (e.g., 5-azacytidine) or histone deacetylase inhibitors (e.g., vorinostat) enhances anti-proliferative effects in PRMT1/4-dependent cancers. For example:

  • Combine MS023 (5 µM) with 5-azacytidine (1 µM) for 72 hours in MCF7 cells.
  • Assess synergy via Chou-Talalay combination indices and Western blotting for H4R3me2a and γH2AX (DNA damage marker) .

Q. What methods validate on-target effects of MS023 in vivo?

In preclinical models:

  • Administer MS023 intraperitoneally (10 mg/kg daily) and collect tissues for LC-MS/MS analysis of histone methylation marks (H4R3me2a, H4R3me2s).
  • Compare with PRMT1-knockout mice to distinguish target-specific effects from off-target toxicity .

Methodological Considerations

Q. How to troubleshoot reduced MS023 activity in long-term cell culture experiments?

  • Check solvent stability: DMSO stocks stored >1 month at -20°C may degrade; revalidate via HPLC (retention time ~12.5 min).
  • Confirm cellular uptake using fluorescently labeled analogs or mass spectrometry-based intracellular drug quantification .

Q. What controls are essential when analyzing MS023-induced changes in RNA splicing?

Include:

  • Negative control: PRMT4/6-selective inhibitors (e.g., MS049) to rule out cross-reactivity.
  • Positive control: Cells treated with IFN-β to mimic viral mimicry responses.
  • Validate splicing alterations via RNA-seq and splice-junction PCR .

Data Interpretation Frameworks

Q. How to contextualize MS023-induced cytotoxicity in heterogeneous cancer cell populations?

Use single-cell RNA sequencing to identify subpopulations with differential PRMT1/6 dependency. Correlate H4R3me2a loss with apoptotic markers (e.g., cleaved caspase-3) and cell cycle arrest (e.g., p21 upregulation). Compare with PRMT1 CRISPR-interference models to confirm phenotype specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.